REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[C:10](O)=[O:11])[CH:2]=1.C(O)(=O)C1C=CC=CC=1>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[CH2:10][OH:11])[CH:2]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Additional BH3 (10 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an additional 6 h
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with a succession of water, HCl, brine
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a clear oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via flash chromatography (40% to 60% EtOAc/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C(CO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 995 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |